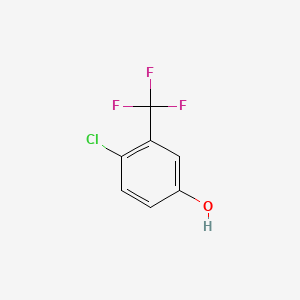

4-Chloro-3-(trifluoromethyl)phenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212146 | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-93-5 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Trifluoromethyl Phenol and Its Precursors

Direct Halogenation and Trifluoromethylation Strategies for Phenolic Compounds

Direct functionalization of a pre-existing phenol (B47542) ring offers an atom-economical approach to synthesizing substituted phenols like 4-chloro-3-(trifluoromethyl)phenol. This strategy involves the sequential or direct introduction of chloro and trifluoromethyl groups onto a phenolic substrate.

Direct Halogenation: The regioselective chlorination of a phenol is a critical step. For a substrate such as 3-(trifluoromethyl)phenol (B45071), electrophilic chlorination would be directed to the positions ortho and para to the hydroxyl group. The hydroxyl group is a strong activating group, while the trifluoromethyl group is a deactivating meta-director. Therefore, chlorination is expected to occur at the positions ortho and para to the hydroxyl group. Specialized reagents can be employed to enhance regioselectivity. For instance, ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) have been developed for ortho-selective monochlorination of phenols, which could be a viable strategy.

Direct Trifluoromethylation: The introduction of a trifluoromethyl (CF3) group onto a phenolic ring is more challenging. O-trifluoromethylation, where the CF3 group is attached to the phenolic oxygen, is a more common transformation. However, C-trifluoromethylation is the required transformation for the synthesis of this compound from 4-chlorophenol (B41353). This can be achieved using electrophilic trifluoromethylating agents, often referred to as Togni's or Umemoto's reagents. Another approach involves the silver-mediated trifluoromethylation using Ruppert-Prakash reagent (TMSCF3). These reactions often require specific catalysts and conditions to proceed efficiently.

| Strategy | Reagent Examples | Target Position |

| Direct Chlorination | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO2Cl2), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ortho/Para to -OH |

| Direct C-Trifluoromethylation | Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Ortho/Para to -OH |

| Silver-Mediated Trifluoromethylation | Trimethyl(trifluoromethyl)silane (TMSCF3) with Ag(I) salts | Ortho/Para to -OH |

Coupling Reactions Involving Aryl Halides and Phenolic Systems for this compound Synthesis

Cross-coupling reactions provide a powerful tool for forming carbon-oxygen (C-O) bonds, which are central to the structure of diaryl ethers and, in this context, substituted phenols. Methodologies like the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O coupling) are pertinent. wikipedia.orgwikipedia.org

Ullmann Condensation: The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org To synthesize this compound, this could theoretically involve the reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with a hydroxide source. However, Ullmann-type reactions often require harsh conditions, including high temperatures and polar solvents, and the reactivity of the aryl halide is crucial. wikipedia.org Electron-withdrawing groups on the aryl halide typically accelerate the reaction. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more modern alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org This method generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The synthesis could be envisioned by coupling 3,4-dichlorobenzotrifluoride with a hydroxide source or by coupling a protected phenol with an appropriate aryl halide. The success of this reaction is highly dependent on the choice of palladium catalyst and, crucially, the phosphine ligand, with sterically hindered biaryl phosphine ligands often showing high efficacy. organic-chemistry.org

These coupling strategies represent convergent approaches to the target molecule, building the core structure from two separate fragments.

Multi-step Synthesis Routes Incorporating Protection-Deprotection, Oxidation, and Substitution Reactions

Industrial-scale synthesis of this compound often relies on robust, multi-step sequences starting from readily available materials. A common and effective strategy involves the synthesis of a key aniline (B41778) intermediate, which is then converted to the target phenol.

A primary pathway involves the diazotization of 4-chloro-3-(trifluoromethyl)aniline (B120176). In this process, the aniline is treated with a nitrous acid source (commonly sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt. google.comgoogle.com This intermediate is typically unstable and is immediately subjected to hydrolysis, often by heating the aqueous solution, to replace the diazonium group with a hydroxyl group, yielding the desired phenol. google.comsmu.edu.sg The efficiency of the hydrolysis step can be improved by using a two-phase system or by steam distillation to remove the phenol product as it is formed, which minimizes side reactions like tar formation. google.comresearchgate.net

Another multi-step approach involves protection-deprotection strategies. For example, a related synthesis of trifluoromethylphenols involves reacting a trifluoromethyl-substituted chlorobenzene with sodium benzylate to form a stable benzyl (B1604629) ether. The benzyl group acts as a protecting group for the phenol. In a subsequent step, this ether is cleaved via hydrogenolysis using a palladium-on-carbon catalyst to yield the final phenol. This strategy avoids direct harsh reactions on the phenol group.

Synthesis of Key Intermediates

The synthesis of precursors is fundamental to the multi-step routes described above. Two particularly important intermediates are 4-chloro-3-(trifluoromethyl)aniline and its derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

The synthesis of 4-chloro-3-(trifluoromethyl)aniline is a well-established process that typically begins with 2-chlorobenzotrifluoride (o-chlorobenzotrifluoride). The synthesis proceeds through two main steps:

Nitration: 2-chlorobenzotrifluoride is nitrated to introduce a nitro group onto the aromatic ring. This electrophilic aromatic substitution reaction yields 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Reduction: The resulting nitro compound is then reduced to the corresponding amine. Various reduction methods can be employed, including catalytic hydrogenation or chemical reduction using systems like iron in acidic media or a mixture of ferric chloride, activated carbon, and hydrazine hydrate. google.com The latter system is noted to avoid the production of large amounts of iron sludge, reducing environmental impact. google.com

The final product, 4-chloro-3-(trifluoromethyl)aniline, is often isolated as its hydrochloride salt to improve stability and ease of handling.

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an important derivative of the corresponding aniline and is a key intermediate for synthesizing various pharmaceuticals. google.com It is prepared from 4-chloro-3-(trifluoromethyl)aniline by reacting it with phosgene (COCl2) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). google.com This reaction, known as phosgenation, converts the primary amine group into the highly reactive isocyanate group (-N=C=O). The reaction is typically carried out in the presence of a catalyst. google.com

The nitration of 2-chlorobenzotrifluoride is a critical step in the synthesis of the aniline precursor. While the traditional method uses a mixed acid system of concentrated nitric acid and sulfuric acid, an alternative system utilizing acetic anhydride and concentrated nitric acid has been developed. google.com

In this system, acetic anhydride reacts with nitric acid to form acetyl nitrate, a potent nitrating agent. This method offers several advantages over the traditional mixed acid process. The reaction can be conducted at lower temperatures, which enhances safety and control. Furthermore, it often results in fewer multi-nitrated impurities, leading to a cleaner product and potentially higher yields of the desired mono-nitro compound. google.com

| Nitration System | Reagents | Typical Conditions | Advantages/Disadvantages |

| Traditional Mixed Acid | Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4) | Higher temperatures may be required. | Disadvantage: Harsher conditions, risk of over-nitration, acid waste. |

| Acetyl Nitrate System | Concentrated Nitric Acid (HNO3), Acetic Anhydride ((CH3CO)2O) | Lower temperatures (e.g., 10-15°C). google.com | Advantage: Milder conditions, lower risk, fewer multi-nitration byproducts. google.com |

Synthetic Pathways to 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Reduction Methodologies (e.g., Ferric Trichloride/Hydrazine Hydrate Systems)

The reduction of a nitro group to an amine is a critical step in the synthesis of many aromatic compounds, including the precursors to this compound. One effective method for this transformation is the use of a ferric trichloride (FeCl₃) and hydrazine hydrate (N₂H₄·H₂O) system. This system offers a reliable alternative to traditional reduction methods, such as catalytic hydrogenation or the use of metals in acidic media.

In a typical procedure, the nitroarene precursor, 4-nitro-2-(trifluoromethyl)chlorobenzene, is treated with hydrazine hydrate in the presence of a catalytic amount of ferric trichloride. google.com The reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by the presence of activated carbon. google.com This system is advantageous as it avoids the use of high-pressure hydrogen gas and the production of large amounts of metallic waste, such as iron sludge, which is a common issue with methods like iron powder reduction. google.com

The ferric trichloride/hydrazine hydrate system has been shown to be effective for the reduction of a variety of nitroarenes to their corresponding anilines in high yields. mdpi.comresearchgate.netsemanticscholar.org The reaction conditions are generally mild, and the system can exhibit selectivity, which is crucial when other reducible functional groups are present in the molecule. nih.govresearchgate.net For instance, a study demonstrated the selective reduction of nitroarenes using a reusable catalytic system of iron(III) chloride hexahydrate and a cationic 2,2′-bipyridyl ligand in water, with hydrazine monohydrate as the hydrogen source. mdpi.com This process was conducted under air at 100°C for 12 hours, yielding high to excellent amounts of aniline derivatives. mdpi.com

Below is a table summarizing the components and general conditions for this reduction methodology:

| Component | Role | Typical Conditions |

| Ferric Trichloride (FeCl₃) | Catalyst | Catalytic amounts |

| Hydrazine Hydrate (N₂H₄·H₂O) | Reducing Agent | Stoichiometric excess |

| Activated Carbon | Co-catalyst/Support | Often used to improve efficiency |

| Solvent | Reaction Medium | Ethanol, Water |

| Temperature | Reaction Parameter | Room temperature to reflux |

This reduction method provides a practical and more environmentally benign route to 4-chloro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of the target phenol.

Phosgenation Reactions (e.g., Triphosgene and Catalysts)

The conversion of an amino group to an isocyanate is a key transformation in the synthesis of various compounds. In the context of this compound synthesis, the precursor 4-chloro-3-(trifluoromethyl)aniline is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This is typically achieved through a phosgenation reaction.

While phosgene (COCl₂) is a highly effective reagent for this purpose, its extreme toxicity makes it hazardous to handle. nih.gov Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a solid and safer alternative to gaseous phosgene. nih.govnih.gov It can be weighed and handled more easily, and in many reactions, only one-third of a molar equivalent is required. researchgate.net

The reaction involves treating the aniline derivative with triphosgene in an inert solvent. The reaction is often catalyzed by a tertiary amine, such as triethylamine, or other catalysts like DMF, pyridine (B92270), or DMAP. google.comresearchgate.net The catalyst facilitates the in-situ generation of phosgene from triphosgene. researchgate.netacs.org The resulting isocyanate can then be further processed.

A patent describes the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate by reacting 4-chloro-3-(trifluoromethyl)aniline with triphosgene and a catalyst. google.com The molar ratio of triphosgene to the aniline derivative is typically around 0.38-0.42:1. google.com The reaction is usually carried out by dissolving triphosgene and the catalyst in an organic solvent, followed by the dropwise addition of the aniline derivative. google.com The mixture is then heated to reflux to complete the reaction. google.com

The use of triphosgene for phosgenation reactions is well-established and has been applied to a wide range of amines to produce isocyanates, ureas, and other carbonyl-containing compounds. nih.govgoogle.com

| Reagent/Catalyst | Function | Key Considerations |

| Triphosgene (BTC) | Phosgenating Agent | Safer, solid substitute for phosgene. nih.gov |

| Catalyst (e.g., Triethylamine, Pyridine, DMAP) | Activator | Facilitates the decomposition of triphosgene to phosgene. google.comresearchgate.net |

| Solvent | Reaction Medium | Inert organic solvents like toluene or chlorinated hydrocarbons. |

Preparation of other trifluoromethyl-substituted phenols and phenates

The synthesis of trifluoromethyl-substituted phenols and their corresponding phenates presents a challenge due to the sensitivity of the trifluoromethyl group to basic conditions. google.com However, various methods have been developed to address this.

One approach involves the reaction of a trifluoromethyl-substituted halobenzene with an alkali metal or alkaline earth metal hydroxide in a specialized solvent system. This system typically comprises a polar, aprotic solvent with a dielectric constant between 30 and 70, and a non-nucleophilic hydroxy-containing solvent that enhances the solubility of the base. google.com This method allows for the direct, single-step production of trifluoromethyl-substituted phenates in good yields, which can then be acidified to yield the corresponding phenols. google.com

Another strategy is the ortho-lithiation of a protected 4-(trifluoromethyl)phenol (B195918). thieme-connect.com By protecting the hydroxyl group, for instance as a tetrahydropyranyl (THP) ether, direct lithiation at the ortho position becomes possible, followed by reaction with various electrophiles to introduce substituents at the 2-position. thieme-connect.com This method provides a versatile route to a range of 2-substituted 4-(trifluoromethyl)phenols. thieme-connect.com

Furthermore, trifluoromethylphenyl benzyl ethers can be synthesized by reacting a trifluoromethyl halobenzene with sodium benzylate. These ethers can then undergo hydrogenolysis to yield the desired trifluoromethylphenols. epo.org This method is particularly useful as it avoids the harsh conditions that can degrade the trifluoromethyl group. epo.org

The direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers is another relevant synthetic transformation. nih.gov This can be achieved through a two-step process involving the conversion of the phenol to an aryl xanthate, followed by reaction with reagents that introduce the trifluoromethyl group under mild conditions. nih.gov Other methods for synthesizing aryl trifluoromethyl ethers include a chlorination/fluorination sequence starting from substituted anisoles or an in situ chlorination/fluorination of phenols. beilstein-journals.org Recent advancements have also explored catalyst-free electrophilic trifluoromethylations. chemrevlett.comresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a crucial aspect of chemical synthesis to maximize yield, purity, and efficiency while minimizing costs and environmental impact. sigmaaldrich.combeilstein-journals.org For the synthesis of this compound, several parameters can be adjusted.

Impact of Solvents on Synthetic Efficiency

For instance, in the preparation of trifluoromethyl-substituted phenates, a specific solvent system consisting of a polar, aprotic solvent and a non-nucleophilic hydroxy-containing solvent is employed to enhance the solubility of the base and facilitate the reaction while preventing the degradation of the trifluoromethyl group. google.com The dielectric constant of the polar aprotic solvent is a critical parameter in this system. google.com

The rates of reactions involving phenols can be profoundly influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. researchgate.net Strong hydrogen-bonding solvents like ethanol and methanol can facilitate the ionization of the phenolic hydroxyl group. researchgate.net

Temperature and Time Profile Optimization

Temperature and reaction time are critical variables that must be carefully controlled to achieve optimal results in organic synthesis. nih.govrsc.org In the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from its aniline precursor, the reaction is typically heated to reflux to ensure completion. google.com The duration of the reflux is a parameter that would be optimized to maximize the yield of the isocyanate while minimizing the formation of byproducts.

Similarly, in the nitration step to produce 4-nitro-2-(trifluoromethyl)chlorobenzene, controlling the temperature is crucial to prevent the formation of multi-nitrated impurities. google.com A patent for a related synthesis specifies a dropping temperature of 10-15 °C for the nitration reaction. google.com

Systematic optimization strategies, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of temperature, time, and other variables on the reaction outcome. nih.gov

Catalytic Approaches in Phenol Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. rsc.orgacs.org In the synthesis of phenol derivatives, various catalytic approaches are utilized.

For the reduction of the nitro group in the precursor to 4-chloro-3-(trifluoromethyl)aniline, a catalytic amount of ferric trichloride is used in conjunction with hydrazine hydrate. google.com The catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group. The use of a reusable iron(III) chloride/cationic 2,2'-bipyridyl catalytic system in water has also been reported for this transformation. mdpi.com Palladium on carbon (Pd/C) is another effective catalyst for the selective reduction of halogenated nitroarenes using hydrazine hydrate. nih.gov

In the phosgenation step, catalysts such as tertiary amines or DMAP are essential for the in-situ generation of phosgene from triphosgene. google.comresearchgate.net

Furthermore, the synthesis of phenol derivatives can involve catalytic cross-coupling reactions, Friedel-Crafts acylations, and various cyclization reactions, often employing transition metal catalysts or Lewis/Brønsted acids. wikipedia.orgnih.govnih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of this compound Derivatives

While this compound is an achiral molecule, the stereoselective synthesis of its chiral derivatives is a significant area of research, driven by the potential for enhanced biological activity in enantiomerically pure compounds. The introduction of stereocenters into the vicinity of the fluorinated phenyl ring can lead to novel therapeutic agents with improved efficacy and specificity. Methodologies to achieve this often involve asymmetric transformations that create chiral centers on a modified form of the phenol or by using the phenol as a precursor for more complex chiral structures.

A key strategy for generating chiral analogs is through the asymmetric dearomatization of phenolic compounds. This approach converts the planar, achiral phenol into a three-dimensional, chiral cyclohexadienone, which can then serve as a versatile intermediate for a variety of chiral derivatives. While direct asymmetric dearomatization of this compound is not extensively documented, analogous transformations on substituted phenols provide a proof of concept for this synthetic route. For instance, organocatalytic or metal-catalyzed dearomatization reactions can introduce chirality with high enantioselectivity.

Another prominent approach involves the use of organocatalysis to construct chiral cyclic structures from precursors that could be derived from this compound. For example, the enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can produce β-trifluoromethyl-substituted cyclohexanones with high yields and enantiomeric excesses (ee) ranging from 92-99%. rsc.org These chiral cyclohexanones can be valuable building blocks for more complex molecules incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety.

The use of chiral auxiliaries is a classical and effective method for stereoselective synthesis. wikipedia.orgresearchgate.net In this approach, the achiral this compound or a derivative is covalently bonded to a chiral auxiliary. This chiral auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions, by creating a diastereomeric intermediate that favors the formation of one stereoisomer over the other. After the desired stereocenter is established, the chiral auxiliary can be cleaved and ideally recycled. Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphor-derived sultams. wikipedia.org While specific applications of these auxiliaries to this compound derivatives are not widely reported, the principles are broadly applicable in organic synthesis.

Furthermore, the synthesis of chiral spirocyclic compounds represents an advanced methodology for creating complex chiral architectures from phenolic precursors. beilstein-journals.orgresearchgate.net Oxidative spirocyclization of N-aryl-1-hydroxy-2-naphthamides, which are structurally related to phenol derivatives, using chiral hypervalent iodine reagents can yield spiro-lactams with high enantioselectivity. beilstein-journals.org This strategy could potentially be adapted for derivatives of this compound to generate novel chiral spirocyclic structures.

Below are interactive data tables summarizing representative stereoselective transformations that could be conceptually applied to generate chiral analogs of this compound derivatives, based on studies with similar substrates.

Table 1: Organocatalytic Enantioselective Synthesis of β-Trifluoromethyl-Substituted Cyclohexanones rsc.org

| Entry | Enone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone (B49325) | Cinchona Alkaloid Amine | 95 | >20:1 | 98 |

| 2 | Benzylideneacetone | Cinchona Alkaloid Amine | 92 | 10:1 | 96 |

| 3 | Cinnamaldehyde derivative | Cinchona Alkaloid Amine | 88 | 15:1 | 99 |

Table 2: Chiral Auxiliary-Directed Asymmetric Alkylation

| Entry | Chiral Auxiliary | Electrophile | Diastereoselectivity (ds, %) |

| 1 | Evans' Oxazolidinone | Benzyl bromide | >98 |

| 2 | Pseudoephedrine Amide | Methyl iodide | 95 |

| 3 | Camphorsultam | Allyl iodide | >99 |

Table 3: Asymmetric Dearomatization of Phenol Derivatives

| Entry | Phenol Substrate | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee, %) |

| 1 | 2,4-Disubstituted Phenol | Chiral Phosphoric Acid | Cyclohexadienone | 92 |

| 2 | p-Substituted Phenol | Chiral Hypervalent Iodine | Spirocyclic Ether | 85 |

| 3 | m-Substituted Phenol | Rhodium-Chiral Diene Complex | Cyclohexenone | 97 |

It is important to note that the direct application of these methodologies to this compound would require specific optimization of reaction conditions to account for the electronic and steric effects of the chloro and trifluoromethyl substituents. However, these examples provide a strong foundation for the rational design of synthetic routes toward novel, enantiomerically enriched derivatives of this compound.

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Trifluoromethyl Phenol

Electrophilic and Nucleophilic Substitution Reactions Involving 4-Chloro-3-(trifluoromethyl)phenol

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group. The chlorine (-Cl) atom is deactivating yet also ortho-, para-directing. Conversely, the trifluoromethyl (-CF3) group is a strong deactivating, meta-directing group.

For electrophilic aromatic substitution, the directing effects of the substituents are paramount. The hydroxyl group strongly activates the positions ortho (C2 and C6) and para (C4) to it. However, the para position is already occupied by the chlorine atom. The C2 and C6 positions are therefore the most likely sites for electrophilic attack. An example of such a reaction on a similar phenolic compound is the iodination of α,α,α-trifluoro-p-cresol, which proceeds at the position ortho to the hydroxyl group .

Nucleophilic aromatic substitution on the ring is generally less favorable due to the electron-donating character of the hydroxyl group. However, the presence of the strongly electron-withdrawing trifluoromethyl group can facilitate such reactions under specific conditions, particularly if a leaving group is positioned in an activated location. In related compounds like 3-chloro-4-fluoronitrobenzene, nucleophilic substitution has been observed to occur preferentially at the fluorine atom, which is activated by the para-nitro group researchgate.net. This suggests that under forcing conditions, the chlorine atom in this compound could potentially be displaced by a strong nucleophile, although this is not a common derivatization strategy.

Formation of Ethers and Esters from the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the most common site for the derivatization of this compound, readily forming ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a standard method for converting phenols to ethers. youtube.com This involves the deprotonation of the acidic phenolic proton with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile that can then displace a halide from an alkyl halide in an SN2 reaction to yield the desired ether. For instance, related phenols like 4-(trifluoromethyl)phenol (B195918) have been shown to react with cinnamyl chloride in the presence of NaH to form the corresponding ether acs.org. A patented process also describes the formation of 4-trifluoromethylphenyl benzyl (B1604629) ether by reacting 4-trifluoromethylchlorobenzene with sodium benzylate, followed by hydrogenolysis to yield the phenol (B47542) google.com.

Ester Synthesis: Esterification of the phenolic hydroxyl group is typically achieved by reaction with an acyl halide or an acid anhydride. This reaction is often catalyzed by a tertiary amine, such as pyridine (B92270) or triethylamine, which acts as a base to neutralize the hydrogen halide byproduct and as a nucleophilic catalyst.

These reactions are fundamental in modifying the properties of the parent phenol, for instance, by introducing new functional groups or altering its lipophilicity.

Synthesis of Urea (B33335) Derivatives Utilizing 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate derived from the corresponding aniline (B41778), which serves as a powerful electrophile for the synthesis of a diverse array of urea derivatives. sigmaaldrich.combldpharm.com The isocyanate group (-N=C=O) readily reacts with nucleophilic primary and secondary amines in a straightforward addition reaction to form the stable urea linkage (-NH-CO-NH-). organic-chemistry.org

This reaction is central to the synthesis of many biologically active compounds. A prominent example is the preparation of Sorafenib (B1663141), an anticancer drug. The final step in its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with the amine moiety of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline mdpi.com. Researchers have extensively used this strategy to create novel Sorafenib analogs by reacting the isocyanate with various substituted anilines, aiming to improve antiproliferative activity. asianpubs.orgnih.gov

The table below presents examples of urea derivatives synthesized from 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

| Reactant Amine | Synthesized Urea Derivative | Reference |

| 4-Aminophenol derivative | Sorafenib | mdpi.com |

| 4-Chloro-3-(trifluoromethyl)aniline (B120176) | [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea] | sigmaaldrich.com |

| 5'-amino-5'-deoxy-3'-O-tert-butyldimethylsilyl-β-D-thymidine | N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea* | sigmaaldrich.com |

| trans-4-aminocyclohexanol | trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea | sigmaaldrich.com |

| Note: This example is a thiourea (B124793), formed from the corresponding isothiocyanate, illustrating a similar reactivity principle. |

Conjugation and Functionalization Strategies for Enhanced Biological Activity

The this compound motif is a critical component in many pharmacologically active molecules. Functionalization strategies often focus on derivatizing the phenol or its corresponding aniline/isocyanate to produce conjugates with enhanced biological efficacy.

The development of kinase inhibitors is a prime example. The diaryl urea structure, specifically the N-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety, is a well-established pharmacophore for inhibiting protein kinases like RAF kinase and vascular endothelial growth factor receptor (VEGFR). mdpi.comasianpubs.org The synthesis of Sorafenib and its analogs, where the core urea structure is conjugated to different heterocyclic systems, exemplifies this strategy. asianpubs.orgnih.gov The goal of such functionalization is to optimize interactions with the target enzyme's active site, thereby improving potency and selectivity. mdpi.com

Another area of research involves the synthesis of inhibitors for soluble epoxide hydrolase (sEH). Studies have shown that urea derivatives containing a halogenated benzene (B151609) moiety can be effective inhibitors. The chlorine and trifluoromethyl groups are specifically chosen as they can participate in favorable hydrophobic interactions and act as hydrogen bond acceptors within the enzyme's active site, potentially enhancing binding affinity and inhibitory activity nih.gov.

| Derivative Class | Biological Target | Functionalization Strategy | Reference |

| Diaryl Ureas | Kinases (e.g., RAF, VEGFR) | Reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with various anilines. | asianpubs.org, mdpi.com |

| Adamantyl Ureas | Soluble Epoxide Hydrolase (sEH) | Reaction of isocyanates with halogenated anilines to enhance enzyme binding. | nih.gov |

| Quinoxalindione Conjugates | Anticancer Agents | Replacement of the pyridyl carboxamide group of Sorafenib with a quinoxalindione moiety. | nih.gov |

Reactivity of the Trifluoromethyl Group in Derivatization

The trifluoromethyl (CF3) group is characterized by its exceptional stability, a consequence of the high strength of the carbon-fluorine bonds. In the context of derivatization reactions involving this compound, the CF3 group is almost universally a spectator. It does not participate directly in the chemical transformations of the other functional groups. bohrium.com

The primary role of the CF3 group is electronic. As a powerful electron-withdrawing group, it significantly influences the properties of the molecule:

Acidity: It increases the acidity of the phenolic proton, making deprotonation easier.

Ring Reactivity: It deactivates the aromatic ring towards electrophilic substitution.

Biological Properties: In medicinal chemistry, the inclusion of a CF3 group is a common strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.combohrium.com

While there are synthetic methods to perform trifluoromethylation, reactions that chemically alter an existing CF3 group on an aromatic ring are rare and require extremely harsh conditions, which are not compatible with the other functional groups present in this compound. bohrium.com Therefore, for the derivatization studies discussed, the trifluoromethyl group is considered an inert but influential part of the molecular scaffold.

Biological Activity and Mechanistic Investigations of 4 Chloro 3 Trifluoromethyl Phenol Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The presence of both halogen and trifluoromethyl substituents on an aromatic ring is a common strategy in medicinal chemistry to enhance antimicrobial potency. These groups can increase lipophilicity, facilitating passage through microbial cell membranes, and can influence interactions with molecular targets within the cell.

Antibacterial Activity of Derivatives

While direct studies on the antibacterial properties of 4-chloro-3-(trifluoromethyl)phenol are not extensively available in public literature, research on structurally related compounds provides significant insights. Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated considerable efficacy, particularly against Gram-positive bacteria.

A series of pyrazole (B372694) derivatives featuring a trifluoromethyl phenyl group were synthesized and evaluated for their antibacterial capabilities. nih.gov A number of these compounds were found to be highly potent growth inhibitors of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two compounds, in particular, showed a bactericidal effect against S. aureus, were able to inhibit and destroy biofilms, and demonstrated a low tendency for resistance development. nih.gov The mechanism of action for these pyrazole derivatives was suggested to involve targets that have a global impact on bacterial cell function, as they inhibited the synthesis of DNA, RNA, and protein. nih.gov

Notably, the inclusion of a hydrophobic halogen substituent was found to be crucial for the antibacterial activity of these trifluoromethyl-containing compounds. For instance, a derivative with a trifluoromethyl group (compound 50) was potent, while the replacement with a more polar sulfonamide group nearly eliminated the activity. nih.gov This underscores the importance of the specific combination of substituents on the phenyl ring for achieving potent antibacterial effects.

Table 1: Antibacterial Activity of Selected Trifluoromethyl Phenyl Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Compound 50 | Gram-positive strains | 0.78–3.125 |

| Compound 59 | Staphylococcus aureus | Low (specific value not detailed) |

| Compound 74 | Staphylococcus aureus | Low (specific value not detailed) |

Source: Adapted from research on trifluoromethyl phenyl derived pyrazoles. nih.gov

Furthermore, studies on other halogenated phenols confirm their antimicrobial potential. For example, 2,4,6-triiodophenol (B146134) has been identified as a potent inhibitor of S. aureus biofilms and also shows efficacy against various Gram-negative bacteria. nih.gov This activity was linked to the repression of genes that regulate biofilm formation and virulence. nih.gov

Antifungal Properties

The structural features of this compound suggest potential for antifungal activity, a hypothesis supported by studies on analogous compounds. The introduction of fluorine atoms, particularly trifluoromethyl (-CF3) groups, into organic molecules is a known strategy for enhancing antifungal efficacy.

Research on novel chalcone (B49325) derivatives bearing trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups has demonstrated their activity against pathogenic fungal strains. nih.gov These compounds were tested against Candida albicans and Aspergillus niger, with several derivatives showing significant zones of inhibition. nih.gov Notably, compounds from the trifluoromethoxy series generally exhibited greater activity than those from the trifluoromethyl series, although both showed promise. nih.gov A chalcone derivative with an indole (B1671886) ring attached (A3/B3) proved to be one of the most active compounds. nih.gov

Similarly, α-trifluoromethylated tertiary alcohols have been investigated as potential antifungal agents against a range of plant-pathogenic fungi, including various Fusarium species and Rhizoctonia solani. researchgate.net Several of these compounds displayed broad-spectrum antifungal activity, with one derivative showing fungicidal efficacy comparable to the commercial fungicide triadimefon. researchgate.net

The antifungal potential of halogenated phenols has also been established. The compound 2,4,6-triiodophenol was found to be effective against biofilms formed by the fungal species Candida albicans and could impair its transition to the more virulent hyphal form. nih.gov

Antiviral Potentials of this compound Analogs

Phenolic compounds, as a broad class, are known for their antiviral properties against a wide variety of viruses. nih.gov Their mechanism of action can involve direct interaction with viral particles or interference with the host cell processes that are necessary for viral replication. nih.gov The specific antiviral activity is heavily influenced by the types and positions of substituents on the phenolic ring. nih.gov

The incorporation of fluorine into molecules is a well-established strategy in the development of antiviral drugs. mdpi.com Fluorinated nucleoside analogs, for example, are a cornerstone of therapy for HIV and other viral infections. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity to viral enzymes. mdpi.com

Studies on trifluoromethylthiolane derivatives have shown significant inhibitory effects against Herpes simplex virus type 1 (HSV-1). mdpi.com The lead compound was found to hinder the production of complete, infectious virus particles. mdpi.com This highlights the potential of the trifluoromethyl group to be a key component in novel antiviral agents. While direct testing of this compound for antiviral activity is not widely reported, the known antiviral properties of both phenolic structures and trifluoromethylated compounds provide a strong rationale for investigating its potential in this area. nih.govmdpi.com

Enzyme Inhibition Studies

The interaction of xenobiotics with enzyme systems is a critical area of study, determining both their therapeutic efficacy and their potential for toxicity. Derivatives of this compound have been investigated for their effects on key enzyme families.

Cytochrome P450 Enzyme Interactions and Inhibition Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of foreign compounds, including drugs and pollutants. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions and altered toxicity profiles. Phenolic compounds can interact with CYP enzymes, and some have been shown to be non-specific inhibitors. nih.gov

Direct studies detailing the interaction of this compound with specific CYP isozymes are limited. However, research on related compounds provides valuable context. For instance, mechanistic studies on the degradation of various trifluoromethylphenols (TFMPs) have shown that the deprotonation of the phenolic hydroxyl group is a critical step for the hydrolysis and defluorination of the molecule to proceed. rsc.org This indicates that the phenolic group is a key site of reactivity.

Furthermore, studies using known CYP inhibitors have confirmed the role of these enzymes in the metabolism of other chlorinated aromatic compounds, such as 4-monochlorobiphenyl (a PCB). uni.lu In these studies, suicide inhibitors of CYP enzymes led to a sharp, dose-dependent decrease in the formation of hydroxylated metabolites, confirming that CYPs were the primary enzymes responsible for the transformation. uni.lu This demonstrates the general capacity of CYP enzymes to metabolize chlorinated aromatic structures and the potential for such structures to act as inhibitors.

Interaction with Other Biologically Relevant Enzymes

Beyond the cytochrome P450 family, derivatives of this compound may interact with a variety of other enzymes crucial for pathological processes. For example, in the context of antibacterial activity, halogenated phenols have been shown to control key virulence factors in S. aureus, including metabolic and protease activities. nih.gov This suggests that these compounds can inhibit enzymes essential for bacterial pathogenesis.

Analgesic Activities of 4-Chloro-3-(trifluoromethyl)phenyl-4-piperidinol Analogues

A series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives have been synthesized and evaluated for their analgesic properties. researchgate.net Many of these compounds have demonstrated significant analgesic efficacy, with effects ranging from ultrashort to long duration. researchgate.net Structure-activity relationship (SAR) studies suggest that the analgesic activity of these derivatives is influenced by the various substituents on the acetophenone (B1666503) moiety. researchgate.net

Peripheral and Central Pain Modulation Mechanisms

The analgesic effects of active 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues are attributed to their ability to modulate both peripheral and central pain pathways. researchgate.netnih.gov This dual action suggests a comprehensive mechanism for pain relief, targeting pain signals at different levels of the nervous system. researchgate.netnih.gov The foundation of this modulation is rooted in the gate control theory, which posits that non-painful input can close the "gates" to painful input, preventing pain sensations from traveling to the central nervous system. nih.gov These analogues appear to depress both peripherally and centrally mediated pain. researchgate.net

Opioid-Dependent and Independent Systems

The analgesic activity of certain 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives involves both opioid-dependent and independent systems. researchgate.netresearchgate.net While some compounds exhibit pharmacological actions similar to morphine, a classic opioid agonist, they also demonstrate pain-relieving effects through mechanisms that are independent of the opioid system. researchgate.netresearchgate.net This is significant as it suggests the potential for developing analgesics with reduced side effects commonly associated with opioid drugs, such as addiction and respiratory depression. researchgate.net The interaction with opioid-independent systems indicates a multifaceted approach to pain management. researchgate.net

Receptor Binding Affinity and Ligand-Target Interactions

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific biological targets. The presence of both chlorine and trifluoromethyl groups on the phenol (B47542) ring significantly influences the molecule's electronic and steric properties, which in turn dictates its binding affinity and interaction with receptor sites. eurochlor.orgresearchgate.net The chlorine atom, for instance, can lead to tighter or looser interactions with amino acid residues within the binding pocket of a protein, thereby modulating the protein's function and the compound's biological activity. eurochlor.orgnih.gov These interactions can be influenced by local electronic attraction or repulsion and steric interference. nih.gov

Role of Chlorine Substituents in Modulating Biological Activity

The introduction of a chlorine atom into a biologically active molecule is a common strategy in drug discovery to enhance its therapeutic properties. researchgate.netresearchgate.netsci-hub.se The presence of chlorine can substantially improve the intrinsic biological activity of a compound. researchgate.netresearchgate.netsci-hub.se However, the effect of chlorination is position-specific and can either increase, decrease, or have no significant effect on the biological activity. eurochlor.orgresearchgate.net The influence of a chlorine substituent must be determined empirically through biological testing. eurochlor.orgresearchgate.net

Impact on Lipophilicity and Membrane Permeability

A key effect of adding a chlorine substituent to a molecule is the increase in its lipophilicity. nih.govresearchgate.net This enhanced lipophilicity can lead to a higher concentration of the compound within the lipophilic environment of cell membranes or the lipophilic domains of proteins. nih.govresearchgate.net While this can facilitate passive membrane permeability, it does not always guarantee a higher biological activity. nih.govresearchgate.net The relationship between lipophilicity and permeability can be complex, sometimes showing a "U-shaped" correlation where very high lipophilicity can lead to lower solubility in the aqueous medium adjacent to the membrane. researchgate.net

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol |

| Morphine |

Steric and Electronic Effects on Target Binding

The interplay of steric and electronic properties of substituents plays a critical role in modulating the biological activity of this compound derivatives by influencing their binding affinity to molecular targets. Structure-activity relationship (SAR) studies on a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues have provided valuable insights into how modifications to different regions of the molecular scaffold impact their analgesic potency.

In a key study, a series of derivatives were synthesized where the core 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol moiety was kept constant, while the substituents on the piperidine (B6355638) nitrogen were varied. These variations involved changes in both the terminal ring system and the spacer connecting it to the piperidine ring. The analgesic activity of these compounds was evaluated using the hot plate method, allowing for a systematic analysis of how steric bulk and electronic nature of the substituents correlate with biological response. researchgate.net

The SAR investigation revealed that the nature of the terminal moiety attached to the piperidine nitrogen significantly influences analgesic efficacy. For instance, the introduction of a uracil (B121893) moiety resulted in a compound with significant analgesic activity. Conversely, replacing this with a larger coumarin (B35378) moiety led to a complete loss of activity, suggesting that the steric bulk in this region is a critical determinant for effective target binding. A compound featuring an oxane ring also demonstrated notable analgesic effects. researchgate.net

Furthermore, the nature of the linker between the piperidine and terminal rings was found to be crucial. Alterations in the spacer, such as replacing a methylene (B1212753) group with carbonyl-containing linkers like -CO-(CH)- or -CO-(CH)-, resulted in a decrease in analgesic activity. This indicates that both the electronic properties (e.g., the presence of an electron-withdrawing carbonyl group) and the conformational rigidity imposed by the linker can negatively impact the compound's interaction with its biological target. researchgate.net

The most potent analgesic effects were observed in compounds that achieved an optimal balance of these steric and electronic features. Specifically, derivatives with certain heterocyclic and carbocyclic terminal groups exhibited the highest activity, suggesting a specific fit within the target's binding pocket that is sensitive to both size and electronic distribution. researchgate.net The analgesic activity of several synthesized analogues is summarized in the table below, showcasing the impact of these structural modifications.

| Compound ID | Terminal Group/System | Linker | Maximum Analgesic Effect (%) researchgate.net |

| 1 | Uracil | -CH₂- | 66 |

| 2 | Coumarin | -CH₂- | Inactive |

| 3 | Oxane | -CH₂- | 188 |

| 5 | Not Specified | Not Specified | 137 |

| 6 | Not Specified | Not Specified | 162 |

| 8 | Not Specified | Not Specified | 107 |

These findings underscore the importance of fine-tuning the steric and electronic profile of derivatives to achieve desired biological activity. The 4-chloro-3-(trifluoromethyl)phenyl core structure serves as a key anchor, while modifications to the appended side chains allow for the exploration of the chemical space within the target's binding site to optimize interactions and enhance potency.

Applications in Medicinal Chemistry Research

Intermediate in the Synthesis of Biologically Active Compounds

4-Chloro-3-(trifluoromethyl)phenol is a versatile intermediate in the creation of complex, biologically active molecules. Its chemical structure is frequently incorporated into larger scaffolds designed to interact with specific biological targets. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent provides a site for further chemical modification. These characteristics make it a valuable starting material for medicinal chemists.

Role in Kinase Inhibitor Synthesis

The development of kinase inhibitors is a major focus of modern cancer research, and this compound plays a significant role in the synthesis of several important drugs in this class. Kinases are enzymes that are crucial for cell signaling, and their dysregulation is a hallmark of many cancers.

Synthesis of Sorafenib (B1663141) and its Analogs

Sorafenib, an oral multi-kinase inhibitor, is a prominent example of a drug synthesized using a derivative of this compound. Sorafenib is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a substituted aniline (B41778). scielo.brnih.gov This isocyanate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline (B120176), which itself can be synthesized from precursors like o-chlorotrifluoromethyl benzene (B151609). frontiersin.org

The general synthetic approach often involves the formation of a urea (B33335) linkage between the 4-chloro-3-(trifluoromethyl)phenyl moiety and another aromatic ring system. nih.gov Researchers have explored various synthetic routes to optimize the production of Sorafenib and its analogs, with many of these methods relying on the core structure provided by 4-chloro-3-(trifluoromethyl)aniline. scielo.brnih.gov The [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group has been identified as crucial for the high potency of Sorafenib and its derivatives. nih.gov

Table 1: Selected Sorafenib Analogs and their Synthetic Precursors

| Compound | Key Precursor Derived from this compound | Reference |

|---|---|---|

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | scielo.brnih.gov |

Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors. semanticscholar.orgnih.gov Similar to Sorafenib, the synthesis of Regorafenib utilizes the 4-chloro-3-(trifluoromethyl)phenyl structural motif. semanticscholar.orgnih.gov

One practical synthetic route to Regorafenib starts from 4-chloro-3-(trifluoromethyl)aniline. semanticscholar.org This aniline derivative is a key building block that is incorporated into the final drug structure, often through the formation of a urea bond. nih.govnih.gov The synthesis highlights the importance of this halogenated and trifluoromethylated aniline in constructing the specific pharmacophore required for the biological activity of Regorafenib.

Development of Analgesic Agents from this compound Scaffolds

The 4-chloro-3-(trifluoromethyl)phenyl scaffold has also been explored in the development of new analgesic agents. A study focused on the synthesis and analgesic potential of a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives. semanticscholar.orgfrontiersin.org These compounds were designed as pharmacophore models for analgesics and were evaluated for their pain-relieving effects.

The research found that several of the synthesized TFMP derivatives displayed potent analgesic efficacy. frontiersin.org The structure-activity relationship (SAR) studies indicated that the analgesic activity was influenced by the substituents on the piperidinol ring, while the 4-chloro-3-(trifluoromethyl)phenyl group remained a constant feature of the core scaffold. semanticscholar.org This suggests that this particular substitution pattern on the phenyl ring is compatible with and potentially contributes to the observed analgesic properties.

Table 2: Analgesic Activity of Selected TFMP Derivatives

| Compound | Maximum Analgesic Effect (%) | Time of Maximum Effect (min) | Reference |

|---|---|---|---|

| Compound 1 | 66 | 30 | semanticscholar.org |

| Compound 3 | 113-120 | 30-150 | semanticscholar.org |

| Compound 4 | 68 | 120 | semanticscholar.org |

| Compound 5 | 137 | - | semanticscholar.org |

| Compound 6 | 162 | - | semanticscholar.org |

Contribution to Anti-tuberculosis Drug Discovery

While direct evidence of this compound being a primary building block in clinically approved anti-tuberculosis drugs is not prominent in the reviewed literature, the broader class of trifluoromethyl-containing compounds is of significant interest in this field. The trifluoromethyl group is known to enhance the biological activity of various therapeutic agents, and its incorporation into potential anti-tuberculosis drugs is an active area of research.

Studies have identified trifluoromethyl pyrimidinone compounds as having activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds, however, are synthesized from different starting materials. Research into other fluorinated and chlorinated phenyl derivatives, such as those with thiourea (B124793) and triazole moieties, has also shown promise in the development of novel anti-tuberculosis agents. nih.gov For instance, a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promising activity against both sensitive and multi-drug-resistant strains of M. tuberculosis. nih.gov This highlights the potential of halogenated and substituted phenols in this therapeutic area, suggesting that scaffolds like this compound could be valuable for future drug discovery efforts.

Synthesis of G-protein-coupled Receptor Agonists

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The synthesis of novel agonists for these receptors is a key objective in drug discovery.

The direct application of this compound in the synthesis of GPCR agonists is not explicitly detailed in the currently reviewed scientific literature. The discovery of GPCR ligands often involves high-throughput screening of large compound libraries or structure-based drug design. While halogenated and trifluoromethyl-containing phenyl rings are present in some known GPCR ligands, the specific use of the this compound scaffold in the systematic design and synthesis of GPCR agonists is not a well-documented area of research. The development of ligands for GPCRs is a complex process that involves understanding the specific interactions within the receptor's binding pocket, and it is plausible that this particular scaffold has been or could be investigated as part of broader screening efforts.

Use in the Synthesis of Specific Therapeutics

This compound is a crucial precursor for the synthesis of several important therapeutic agents. For instance, it is a key starting material for the production of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. nih.govgoogle.com The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide. nih.govnih.gov The isocyanate itself is synthesized from 4-chloro-3-(trifluoromethyl)aniline. google.comgoogle.com

Furthermore, this phenol (B47542) derivative is utilized in the synthesis of other potential therapeutic agents, such as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, which has been investigated as a Raf kinase inhibitor. google.com It is also a precursor for a class of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues that have been studied for their analgesic properties. researchgate.net

Applications in Agrochemical Research

Development of Antimicrobial Agents for Agricultural Use

While research into the direct application of 4-Chloro-3-(trifluoromethyl)phenol as an antimicrobial agent in agriculture is an area of ongoing investigation, the broader class of phenolic compounds is well-documented for its antimicrobial properties. nih.govnih.gov Phenolic compounds, in general, can disrupt the cell membranes of microbes, leading to cell death. nih.gov The specific structure of this compound, with its halogen and trifluoromethyl substituents, suggests potential for potent and specific antimicrobial activity.

A related compound, 4-chloro-3,5-dimethylphenol, is known for its bactericidal properties against many Gram-positive bacteria. nih.gov Another derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to prevent biofilm formation. jmb.or.kr These findings in related molecules suggest that this compound could be a promising candidate for the development of novel fungicides and bactericides to combat plant pathogens. However, specific research data on its efficacy against agricultural pathogens is still emerging.

Role in Herbicide Synthesis and Efficacy

A primary and well-established application of this compound is its use as a critical intermediate in the synthesis of several commercially important herbicides. google.com This compound serves as a key building block for herbicides that employ different modes of action to control a wide spectrum of weeds.

The presence of the 4-chloro-3-(trifluoromethyl)phenyl group is integral to the efficacy of these herbicides. For instance, it is a precursor in the synthesis of Fomesafen, a potent herbicide that acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). mdpi.comresearchgate.net The PPO enzyme is essential for the synthesis of chlorophyll (B73375) in plants, and its inhibition leads to the rapid death of susceptible weeds. mdpi.comresearchgate.net The synthesis of Fomesafen involves the reaction of 3-[2-chloro-4-(trifluoromethyl) phenoxy]benzoic acid, which is derived from this compound, with other reagents.

Furthermore, this phenol (B47542) derivative is utilized in the production of herbicides that inhibit the acetyl-CoA carboxylase (ACC) enzyme, which is vital for fatty acid synthesis in grasses. An example is Fluazifop-p-butyl, a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. mdpi.com The synthesis of such herbicides often involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine, which can be produced from precursors related to this compound. mdpi.com

Table 1: Herbicides Synthesized Using this compound as an Intermediate

| Herbicide | Mode of Action | Target Weeds |

| Fomesafen | Protoporphyrinogen Oxidase (PPO) Inhibitor | Broadleaf weeds |

| Fluazifop-p-butyl | Acetyl-CoA Carboxylase (ACC) Inhibitor | Grass weeds |

The herbicides derived from this compound often exhibit a high degree of selectivity, a crucial attribute for sustainable weed management. This selectivity allows for the control of unwanted weeds within a crop field without causing significant harm to the desired crop.

Herbicides like Fomesafen are used for post-emergence control of broadleaf weeds in crops such as soybeans. mdpi.com The selectivity of these herbicides is often based on the crop's ability to metabolize the herbicide into non-toxic compounds, a trait that is not present in the target weeds. For example, soybeans demonstrate a natural tolerance to Fomesafen. mdpi.com

Similarly, ACCase inhibitors like Fluazifop-p-butyl are highly effective against a wide range of grass species while being safe for broadleaf crops. This selectivity is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.

Environmental Fate and Degradation Pathways

Biodegradation Studies of Chlorophenols and Related Compounds

Chlorophenols, as a class of compounds, are recognized as environmental pollutants due to their widespread use and potential for persistence. nih.gov Their biodegradability is influenced by the number and position of chlorine atoms on the aromatic ring, with increased chlorination generally leading to greater resistance to microbial breakdown. frontiersin.org

While no studies have specifically reported on microbial consortiums for the degradation of 4-chloro-3-(trifluoromethyl)phenol, research on related compounds provides insight into potential microbial activity. Bacterial consortia have been successfully isolated and utilized for the degradation of other chlorophenols. For instance, a bacterial consortium capable of degrading chloro- and nitrophenols was isolated from the rhizosphere of Phragmitis communis. nih.govscispace.comresearchgate.net This consortium, when attached to granular activated carbon in a biofilm reactor, effectively metabolized 4-chlorophenol (B41353). nih.govscispace.comresearchgate.net The consortium was predominantly composed of a Gram-positive and a Gram-negative bacterium. scispace.com

Defined mixed microbial communities have also demonstrated the ability to completely degrade chlorophenols. nih.govnih.gov In one study, a mixed culture containing Pseudomonas sp. strain B13 and other strains like Alcaligenes sp. strain A7-2 was able to completely degrade synthetic sewage containing 4-chlorophenol and other isomeric chlorophenols. nih.govnih.gov Such consortia often exhibit greater metabolic versatility and resilience to environmental perturbations than single-species cultures.

The following table summarizes examples of microbial consortia and their effectiveness in degrading related chlorophenols.

| Microbial Source/Consortium | Target Compound(s) | Key Findings | Reference(s) |

| Rhizosphere of Phragmitis communis | 4-chlorophenol, nitrophenols | Effective degradation in a granular activated carbon biofilm reactor. | nih.gov, scispace.com, researchgate.net |

| Defined mixed culture (Pseudomonas sp. B13, Alcaligenes sp. A7-2) | 4-chlorophenol, isomeric chlorophenols | Complete degradation in synthetic sewage. | nih.gov, nih.gov |

The initial step in the aerobic biodegradation of many phenolic compounds involves their conversion to catechols by monooxygenase enzymes. Subsequently, the aromatic ring of the catechol intermediate is cleaved by dioxygenase enzymes. This ring cleavage can occur through two primary mechanisms: the ortho-cleavage pathway or the meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. nih.gov

In the context of chlorophenols, the degradation of 4-chlorophenol often proceeds via the formation of 4-chlorocatechol. nih.gov This intermediate can then be subject to ring cleavage. For example, the bacterium Comamonas testosteroni CPW301 has been shown to degrade 4-chlorophenol via a meta-cleavage pathway. nih.gov Similarly, aerobic batch mixed cultures have been observed to degrade 4-chlorophenol via meta-cleavage, leading to the accumulation of 5-chloro-2-hydroxymuconic semialdehyde. nih.gov

The presence of halogen substituents can influence the efficiency of these enzymatic processes. For instance, catechol 2,3-dioxygenase from Stenotrophomonas maltophilia KB2, a key enzyme in the degradation of 2-chlorophenol (B165306) and 2,4-dichlorophenol, can be inhibited by various compounds. tandfonline.comtandfonline.com However, some catechol 1,2-dioxygenases have shown the ability to act on substituted catechols, including chlorocatechols. nih.gov Laccases, another class of enzymes, particularly from white-rot fungi like Ganoderma lucidum, have also demonstrated the ability to degrade various chlorophenols, although their efficiency is dependent on the position of the chlorine atoms. nih.gov

The degradation pathway of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN involves the formation of 4-chlororesorcinol, indicating an initial monooxygenase attack. nih.gov Given the structure of this compound, it is plausible that its biodegradation would also initiate with a hydroxylation step, potentially followed by ring cleavage of a substituted catechol intermediate.

The following table details the key enzymes and pathways involved in the degradation of related chlorophenols.

| Enzyme/Pathway | Substrate(s) | Key Characteristics | Reference(s) |

| Catechol 2,3-dioxygenase (meta-cleavage) | 4-chlorophenol | Leads to the formation of 5-chloro-2-hydroxymuconic semialdehyde. | nih.gov, nih.gov |

| Catechol 1,2-dioxygenase (ortho-cleavage) | Catechols, Chlorocatechols | Can be a key enzyme in the degradation of various chlorophenols. | nih.gov, nih.gov |

| Laccase | 2,6-dichlorophenol, 2,3,6-trichlorophenol, 3-chlorophenol | Degradation ability depends on the number and position of chlorine atoms. | nih.gov |

| Monooxygenase | 4-chloro-3-nitrophenol | Initiates degradation by forming 4-chlororesorcinol. | nih.gov |

Environmental Impact of Substituted Phenols in Water Systems

Substituted phenols, including chlorophenols, are recognized as significant environmental contaminants due to their potential toxicity to aquatic life. nih.gov Their presence in water systems can lead to a range of adverse effects.

Chlorophenols are known to be toxic to aquatic organisms, with toxicity generally increasing with the degree of chlorination. epa.gov These compounds can cause a variety of harmful effects in fish, including oxidative stress, immunotoxicity, and endocrine disruption. researchgate.netnih.gov Even at low concentrations, some chlorophenols can impart an undesirable taste and odor to water and fish, affecting water quality and the usability of aquatic resources. epa.govgov.bc.ca For instance, 3-(trifluoromethyl)phenol (B45071) has been identified as the cause of a serious taste and odor episode in a water supply, with a very low odor threshold. nih.gov

The environmental fate and impact of chlorophenols are also influenced by their physical and chemical properties. While many phenols are subject to oxidation and microbial degradation, their persistence can vary. gov.bc.ca The half-lives of chlorophenols in the environment can range from hours to months depending on the specific isomer and environmental conditions. gov.bc.ca Although bioaccumulation in fish may not be high due to rapid excretion, continuous exposure can still lead to significant tissue levels. gov.bc.ca

The following table summarizes some of the key environmental impacts of substituted phenols in aquatic systems.

| Impact | Affected Organisms/System | Key Observations | Reference(s) |

| Aquatic Toxicity | Fish, Aquatic Invertebrates | Toxicity generally increases with chlorination; can cause oxidative stress, immunotoxicity, and endocrine disruption. | researchgate.net, nih.gov, epa.gov |

| Taste and Odor | Water, Fish, Shellfish | Undesirable taste and odor can occur at very low concentrations. | gov.bc.ca, epa.gov, nih.gov |

| Persistence | Aquatic Environments | Half-lives can range from hours to months. | gov.bc.ca |

Advanced Analytical Methodologies for 4 Chloro 3 Trifluoromethyl Phenol and Its Metabolites

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework. For 4-Chloro-3-(trifluoromethyl)phenol, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns influenced by the hydroxyl, chloro, and trifluoromethyl substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the trifluoromethyl group's carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms. sc.edu While specific data is not available, analysis of related compounds like 4-(trifluoromethyl)phenol (B195918) provides insights into the expected spectral features. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for C-Cl, C-F, and aromatic C-H and C=C bonds would also be present. researchgate.netnih.gov For comparison, the FT-IR spectrum of the related compound 4-chloro-3-methylphenol (B1668792) has been documented. nist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring in this compound acts as a chromophore. The presence of substituents like the chloro, hydroxyl, and trifluoromethyl groups would influence the wavelength of maximum absorption (λmax). For instance, phenol (B47542) itself exhibits a λmax around 275 nm. docbrown.info The UV-Vis spectrum of the related 4-nitro-3-trifluoromethylphenol shows absorption maxima that vary with the solvent's pH. nih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) are critical for determining the elemental composition of the molecule and its fragments with high accuracy. nih.gov This allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. nih.govresearchgate.net While a detailed experimental fragmentation pattern for this compound is not published, predicted collision cross-section data is available, offering insights into its behavior in the gas phase. uni.lu A study on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues mentions characterization by HR-EIMS and HR-FABMS, indicating the utility of these techniques for related structures. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as environmental samples or biological matrices, prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of phenolic compounds. ucdavis.edunih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable approach. scirp.orgnih.gov Derivatization with a fluorescent tag can be employed to enhance detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Phenols can be analyzed directly or after derivatization to increase their volatility and improve chromatographic peak shape. epa.govnih.gov U.S. EPA Method 8041A, for instance, describes the GC analysis of various phenols, including the structurally similar 4-chloro-3-methylphenol. epa.gov The mass spectrometer provides highly selective detection and structural information, making GC-MS a definitive analytical tool.

Advanced Integrated Analytical Approaches

The coupling of chromatographic separation with advanced spectroscopic detection provides a powerful platform for the comprehensive analysis of complex samples.